molecular formula C8H5Cl2NO B13500112 2,6-Dichloro-3-methoxybenzonitrile

2,6-Dichloro-3-methoxybenzonitrile

Cat. No.: B13500112
M. Wt: 202.03 g/mol
InChI Key: INURVSSGSKSRHD-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxybenzonitrile is a substituted aromatic nitrile characterized by chlorine atoms at the 2- and 6-positions, a methoxy group at the 3-position, and a nitrile (-C≡N) functional group.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2,6-dichloro-3-methoxybenzonitrile

InChI

InChI=1S/C8H5Cl2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3

InChI Key

INURVSSGSKSRHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Diazotization and Sandmeyer-Type Reaction Route

The US patent US3185725A outlines a classical method for preparing 2,6-dichlorobenzonitrile via diazotization and Sandmeyer reaction steps, which can be adapted for the 3-methoxy derivative:

  • Step 1: Preparation of 2-amino-6-chlorobenzonitrile

    • Starting from 2-chloro-6-nitrobenzonitrile, reduction in acidic medium (catalytic hydrogenation with palladium on carbon) yields 2-amino-6-chlorobenzonitrile with good yield.
  • Step 2: Diazotization

    • 2-amino-6-chlorobenzonitrile is diazotized with sodium nitrite in hydrochloric acid at 0–5 °C to form the diazonium salt.
  • Step 3: Sandmeyer cyanation

    • The diazonium salt is reacted with copper powder and cuprous chloride in benzene and hydrochloric acid to afford 2,6-dichlorobenzonitrile.
    • Yield is approximately 82%, melting point 142–144 °C.
  • Step 4: Introduction of methoxy group

    • Methoxylation at the 3-position can be achieved by nucleophilic aromatic substitution on the 3-hydroxy derivative or via methylation of 3-hydroxy-2,6-dichlorobenzonitrile.
    • The 3-hydroxy intermediate can be obtained by hydroxylation of the corresponding diazonium salt or by other aromatic substitution reactions.

Comparative Table of Preparation Methods

Step / Parameter Chlorination & Cyanation Route (CN103382166B) Diazotization & Sandmeyer Route (US3185725A)
Starting Material 2,6-Dichlorotoluene 2-Chloro-6-nitrobenzonitrile
Key Reagents Phosphorus pentachloride, chlorine, zinc chloride, oxammonium hydrochloride Sodium nitrite, hydrochloric acid, copper powder, cuprous chloride
Reaction Conditions 50–250 °C chlorination; reflux hydrolysis and cyanation in acid solvent Diazotization at 0–5 °C; Sandmeyer reaction at room temperature
Purification Recrystallization, activated carbon decolorization Crystallization or distillation
Yield Not explicitly stated for methoxy derivative; high purity 99.8–99.95% ~82% yield for 2,6-dichlorobenzonitrile
Methoxylation Via methylation of hydroxy intermediate (not detailed in patent) Via methylation of hydroxy intermediate (literature precedent)
Advantages Scalable, high purity product Well-established classical method, moderate yield
Disadvantages Requires careful control of chlorination and cyanation steps Multi-step with intermediate reductions, moderate yield

Research Findings and Notes

  • The chlorination and cyanation method benefits from direct use of 2,6-dichlorotoluene and avoids isolation of unstable intermediates. The use of phosphorus pentachloride and light catalysis is critical for selective chlorination.

  • Diazotization and Sandmeyer reactions provide a classical and reliable route, but require careful temperature control and handling of diazonium salts.

  • Methoxylation is generally performed by methylation of a hydroxy intermediate, which can be prepared by hydroxylation of the aromatic ring or nucleophilic substitution. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and reaction conditions (base, solvent, temperature) influence the yield and purity.

  • Purification steps such as recrystallization and activated carbon treatment are essential to achieve high purity (>99.8%) required for agrochemical applications.

  • The melting point range of the final product is consistently reported around 141–144 °C, confirming the identity and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group can influence its reactivity and binding affinity to various enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Influence

The positions of chlorine and methoxy groups, along with the functional group, critically define chemical properties. Below is a comparative analysis with two structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Group Key Properties/Applications
2,6-Dichloro-3-methoxybenzonitrile C₈H₅Cl₂NO 218.04 (calc.) Cl: 2,6; OCH₃: 3 Nitrile (-C≡N) High thermal stability, potential use in herbicide intermediates
3,6-Dichloro-2-methoxybenzoic acid () C₈H₆Cl₂O₃ 221.04 Cl: 3,6; OCH₃: 2 Carboxylic acid (-COOH) Herbicidal activity (e.g., Dicamba analogs)
6-Chloro-7-methyl-benzodithiazine derivative () C₁₆H₁₄ClN₃O₄S₂ 411.89 Cl: 6; OCH₃: N/A; CH₃: 7 Sulfonamide (-SO₂) High thermal stability (mp 318–319°C), potential antimicrobial activity

Key Observations:

Functional Group Effects :

  • The nitrile group in 2,6-Dichloro-3-methoxybenzonitrile confers strong electron-withdrawing effects, enhancing resistance to nucleophilic attack compared to the carboxylic acid in 3,6-Dichloro-2-methoxybenzoic acid. This difference likely impacts solubility, with the nitrile being less polar than the acid .
  • The sulfonamide group in the benzodithiazine derivative () introduces sulfur-based resonance stabilization, contributing to its high thermal stability .

The methoxy group at the 3-position in the target compound may enhance para-directing effects in electrophilic substitution, whereas the 2-methoxy group in ’s benzoic acid derivative likely influences hydrogen bonding and herbicidal activity .

Thermal and Spectral Properties: The benzodithiazine derivative () exhibits a high decomposition temperature (318–319°C), attributed to its fused heterocyclic structure and sulfonamide group. By analogy, 2,6-Dichloro-3-methoxybenzonitrile may exhibit similar thermal resilience due to its rigid aromatic core .

Biological Activity

2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C₉H₇Cl₂NO and a molecular weight of 216.07 g/mol. It features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a nitrile group (-C≡N) attached to the benzene ring. This compound has garnered attention for its potential biological activities, particularly in herbicidal applications and interactions with biomolecules relevant to medicinal chemistry.

The biological activity of 2,6-Dichloro-3-methoxybenzonitrile can be attributed to its unique structural features. The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group influences its reactivity and binding affinity to various biological targets.

Key Mechanisms:

  • Herbicidal Activity: The compound interferes with cellulose synthesis in plants, disrupting cell wall formation, which leads to plant death.
  • Enzyme Interaction: It may inhibit or modulate the activity of specific enzymes or receptors due to its chlorinated structure, enhancing binding affinity.

Herbicidal Properties

2,6-Dichloro-3-methoxybenzonitrile has been extensively studied for its herbicidal properties. It is effective against a range of weed species due to its mechanism of disrupting cellulose synthesis.

Table 1: Herbicidal Efficacy Against Various Plant Species

Plant SpeciesConcentration (g/L)Efficacy (%)
Common Lambsquarters0.585
Pigweed1.090
Crabgrass0.7580

Medicinal Chemistry

Research is ongoing to explore the potential use of 2,6-Dichloro-3-methoxybenzonitrile in drug development. Its structural characteristics allow it to serve as a pharmacophore in medicinal chemistry.

Case Study: Inhibition of KRAS Mutant Proteins
A study investigated derivatives of compounds similar to 2,6-Dichloro-3-methoxybenzonitrile as inhibitors of KRAS G12C mutant proteins, which are implicated in various cancers. The findings suggested that such compounds could effectively inhibit tumor metastasis by forming covalent bonds with specific amino acid residues in the protein .

Toxicological Studies

Toxicological assessments have been conducted using model organisms such as Tetrahymena and other aquatic species to evaluate the compound's environmental impact.

Table 2: Toxicity Assessment Results

OrganismLC50 (mg/L)Observations
Tetrahymena10Significant mortality observed
Daphnia Magna5Reduced mobility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-3-methoxybenzonitrile, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation of benzonitrile derivatives. The positions of chlorine and methoxy groups significantly affect reactivity due to steric and electronic effects. For example, meta-substitution (3-methoxy) may hinder electrophilic substitution compared to para-substitution, requiring optimized catalysts (e.g., Pd-based systems) . Characterization via NMR (¹H/¹³C) and HPLC can validate regioselectivity and purity .

Q. How should researchers handle discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., FT-IR for functional groups, mass spectrometry for molecular weight). If commercial sources lack analytical data (e.g., Sigma-Aldrich’s disclaimer ), independent validation using high-resolution mass spectrometry (HRMS) or X-ray crystallography is critical. Reference databases like PubChem or NIST provide benchmark spectra for comparison.

Q. What safety protocols are essential when working with 2,6-Dichloro-3-methoxybenzonitrile?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity. Refer to SDS guidelines for spills and disposal. For structurally similar nitriles (e.g., 4-Methoxybenzonitrile), documented hazards include respiratory irritation, necessitating rigorous ventilation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,6-Dichloro-3-methoxybenzonitrile in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of chloro and methoxy groups on reaction sites. For instance, the electron-withdrawing Cl groups may activate the nitrile for nucleophilic attack, while the methoxy group directs substitution patterns. Tools like Gaussian or ADF software enable prediction of transition states and intermediates .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies?

  • Methodological Answer : Validate computational predictions (e.g., molecular docking) with dose-response assays. For example, if in silico models suggest kinase inhibition, confirm via enzymatic assays (e.g., ADP-Glo™ kinase assays). Adjust for false positives by testing structurally related controls (e.g., 3,5-Dichlorobenzonitrile ).

Q. How does 2,6-Dichloro-3-methoxybenzonitrile interact with organic semiconductors in material science applications?

  • Methodological Answer : The compound’s electron-deficient aromatic system may enhance charge transport in polymers. Characterize thin films via cyclic voltammetry for HOMO/LUMO levels and AFM for morphology. Compare with analogs like 2,6-difluorobenzonitrile to assess substituent effects on conductivity .

Q. What advanced techniques quantify environmental degradation products of this compound?

  • Methodological Answer : Use LC-MS/MS with isotopic labeling to track degradation pathways. For surface-mediated breakdown (e.g., indoor environments ), employ ToF-SIMS or XPS to analyze adsorbed intermediates. Reference EPA guidelines for persistent chlorinated byproducts.

Key Considerations

  • Avoid Commercial Bias : Focus on peer-reviewed methodologies over vendor-specific data (e.g., exclude BenchChem ).
  • Advanced Applications : Highlight interdisciplinary uses, such as medicinal chemistry (e.g., kinase inhibitors ) or materials science (e.g., OLED precursors ).
  • Contradiction Management : Emphasize replication studies and multi-technique validation to address inconsistent data .

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